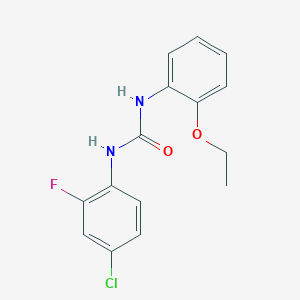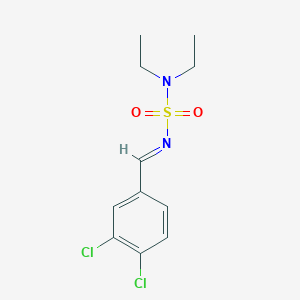
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea (CFEU) is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative has shown promise as a tool for investigating the mechanisms of various biological processes, including cell signaling and apoptosis.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea involves its ability to inhibit the activity of certain kinases, as mentioned earlier. This inhibition leads to the activation of caspases, which are enzymes that play a key role in apoptosis. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has also been shown to induce cell cycle arrest, which can further contribute to its pro-apoptotic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its pro-apoptotic effects, N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells and induce autophagy, a process by which cells degrade and recycle their own components. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory effects, which could make it useful in treating a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is its ability to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. Additionally, the synthesis method for N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is relatively simple and produces high yields of pure compound. However, one limitation of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is its potential toxicity, which could limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea derivatives with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanisms of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea's pro-apoptotic effects and its potential use in treating cancer and other diseases. Finally, the use of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea in combination with other drugs or therapies could lead to improved treatment options for a variety of diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 2-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound, N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea. This method has been optimized to produce high yields of pure N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea, making it an attractive option for researchers interested in studying this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been used in a variety of scientific research applications. One of the most promising areas of research involves the investigation of the compound's effects on cell signaling pathways. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and survival. This inhibition can lead to apoptosis, or programmed cell death, which can be useful in studying cancer cells and other diseases.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOYUJHIGYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)

![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)